molecular formula C16H18N2O3 B6028990 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

Cat. No. B6028990
M. Wt: 286.33 g/mol
InChI Key: KMNIIRLSNLRHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine involves its ability to bind to the active site of the target enzyme and inhibit its activity. The compound has been found to exhibit both reversible and irreversible inhibition of enzymes, depending on the nature of the enzyme and the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been found to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine in lab experiments include its potent inhibitory activity against a range of enzymes, its ability to exhibit reversible and irreversible inhibition, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine. These include the development of more efficient and cost-effective synthesis methods, the study of its pharmacokinetic and pharmacodynamic properties, the evaluation of its potential toxicity and side effects, and the exploration of its therapeutic applications in various fields of medicine. Additionally, further research is needed to elucidate the molecular mechanisms underlying its biological activities and to identify potential drug targets for the development of novel drugs.

Synthesis Methods

The synthesis of 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine can be achieved through a multistep process involving the reaction of various chemical reagents. The process involves the condensation of 4-methyl-1,3-oxazol-5-amine with benzaldehyde to form the corresponding imine, which is then reduced using sodium borohydride to obtain the amine intermediate. This intermediate is then reacted with 4-nitrophenyl chloroformate to form the corresponding carbamate, which is finally cyclized with morpholine to obtain the target compound.

Scientific Research Applications

2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and glaucoma.

properties

IUPAC Name

(2-benzylmorpholin-4-yl)-(4-methyl-1,3-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-15(21-11-17-12)16(19)18-7-8-20-14(10-18)9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNIIRLSNLRHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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